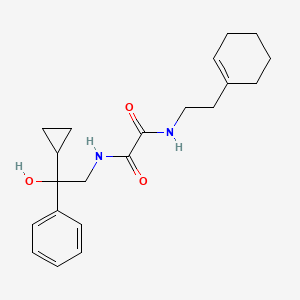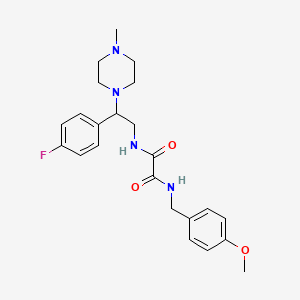
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O3 and its molecular weight is 428.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Synthesis and Structural Analysis : The chemical compound has been synthesized and structurally characterized in various studies. For instance, Ahmed et al. (2020) report the synthesis of similar triazole derivatives, emphasizing the synthesis methods, spectroscopic, and X-ray characterization techniques used to analyze these compounds (Ahmed et al., 2020).
Crystal Structure Determination : Detailed crystal structure analysis of compounds with similar structural frameworks has been conducted. Ozbey et al. (2001) discuss the X-ray crystallographic analysis of a related compound to establish its molecular conformation (Ozbey et al., 2001).
Biological and Pharmacological Activities
Potential for Antimicrobial Activities : Some studies indicate the potential antimicrobial properties of similar compounds. For example, Helal et al. (2013) synthesized novel derivatives to evaluate their antibacterial and antifungal activities, showing significant activity in some cases (Helal et al., 2013).
Inhibition of Enzymatic Activity : Compounds structurally similar have been studied for their inhibitory effects on specific enzymes. Tugrak et al. (2019) investigated the inhibitory effects of Mannich bases with piperazines, related to carbonic anhydrase enzymes (Tugrak et al., 2019).
Radiopharmaceutical Applications
- Use in Radiolabeling : Some studies explore the use of similar compounds in radiolabeling, which can be crucial for medical imaging. For instance, Hayashi et al. (2012) developed an efficient synthesis method for a compound used in positron emission tomography (PET) (Hayashi et al., 2012).
Novel Drug Design and Synthesis
Design of Novel Pharmacological Agents : Research has focused on designing novel agents for therapeutic purposes. Kakefuda et al. (2002) synthesized a series of derivatives as selective antagonists for specific receptors, showcasing the potential for drug development (Kakefuda et al., 2002).
Exploration of New Synthetic Pathways : The exploration of new synthetic routes for creating pharmacologically active compounds is an ongoing area of research. Prisinzano et al. (2002) studied a series of compounds for their binding to dopamine transporters, highlighting the importance of synthetic methodologies (Prisinzano et al., 2002).
Propiedades
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3/c1-27-11-13-28(14-12-27)21(18-5-7-19(24)8-6-18)16-26-23(30)22(29)25-15-17-3-9-20(31-2)10-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJBSUZZFNYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)
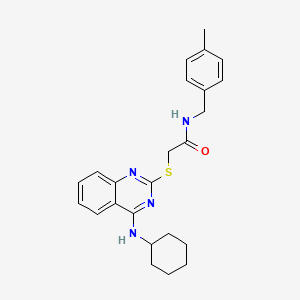
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)
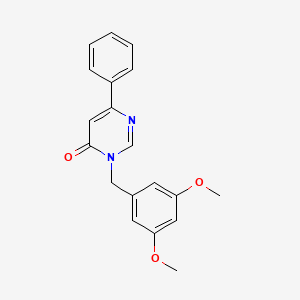
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
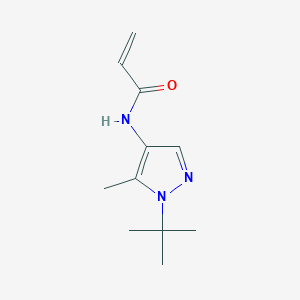


![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)
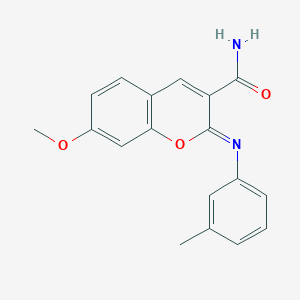

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
